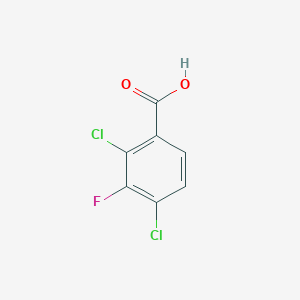

2,4-Dichloro-3-fluorobenzoic acid

描述

Molecular Geometry and Substituent Configuration Analysis

The molecular architecture of 2,4-dichloro-3-fluorobenzoic acid is fundamentally defined by the specific positioning of halogen substituents on the benzene ring scaffold. The compound contains two chlorine atoms located at the 2 and 4 positions relative to the carboxylic acid group, with a fluorine atom positioned at the 3 carbon. This particular substitution pattern creates a unique electronic environment that significantly influences the overall molecular geometry and chemical behavior.

The molecular weight of this compound is established at 209.00 daltons, with an average mass of 208.997 and a monoisotopic mass of 207.949413. The compound exhibits a heavy atom count of 12, which includes the carbon backbone, halogen substituents, and oxygen atoms from the carboxyl functionality. The rotatable bond count is minimal at 1, indicating a relatively rigid molecular structure that primarily involves rotation around the carbon-carbon bond connecting the carboxyl group to the benzene ring.

Crystallographic analysis reveals that the dihedral angle between the carboxyl group and the benzene ring measures 49.27 degrees, representing a significant deviation from planarity. This angular displacement is attributed to steric interactions between the halogen substituents and the carboxyl group, particularly the influence of the chlorine atom at the 2 position. The non-planar configuration has profound implications for the compound's ability to participate in intermolecular interactions and affects its overall crystal packing efficiency.

The substituent configuration demonstrates the electron-withdrawing nature of all three halogen atoms, with fluorine being the most electronegative, followed by chlorine. This electronic arrangement creates a substantial dipole moment within the molecule and influences the electron density distribution across the aromatic ring. The positioning of halogens in a 1,2,3-arrangement relative to each other creates significant steric crowding, which contributes to the observed molecular distortion and affects the compound's reactivity profile.

属性

IUPAC Name |

2,4-dichloro-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOGDFHFACXPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582130 | |

| Record name | 2,4-Dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915145-05-0 | |

| Record name | 2,4-Dichloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination and Carboxylation Starting from 2,6-Dichloro-3-fluorobenzonitrile

A patented method describes a three-step process starting from 2,6-dichloro-3-fluorobenzonitrile:

| Step | Reaction Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Dissolve 2,6-dichloro-3-fluorobenzonitrile and brominating reagent in 98% H2SO4, 0–50°C, 5–40 h | Bromination to form 2,6-dichloro-3-cyano-5-fluorobromobenzene | White solid isolated by filtration |

| 2 | Halogen-metal exchange with alkyl Grignard reagent | Formation of arylmagnesium intermediate | Ready for carboxylation |

| 3 | Reaction with CO2, acidification (pH 1–3) | Carboxylation to 2,4-dichloro-3-cyano-5-fluorobenzoic acid | Precipitation and isolation of product |

This method is noted for its short reaction steps, high yield, safety, and environmental friendliness, making it suitable for industrial scale production.

Direct Sulfuric Acid-Mediated Conversion of 2,4-Dichloro-5-fluorobenzotrifluoride

Another approach involves reacting 2,4-dichloro-5-fluorobenzotrifluoride with concentrated sulfuric acid at elevated temperatures (100–140°C) for about 3 hours. The reaction proceeds at atmospheric pressure, generating the desired 3-fluorobenzoic acid derivative after quenching in ice water, filtration, and drying. This method is efficient and can be completed within a few hours.

Two-Step Facile Process from 2,6-Dichloro-3-fluorobenzonitrile

A research paper reports a novel two-step synthesis starting from 2,6-dichloro-3-fluorobenzonitrile:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination in concentrated sulfuric acid | 0–50°C, 5–40 h | High yield of brominated intermediate |

| 2 | Carboxylation via Grignard reagent and CO2 | Standard Grignard conditions | Overall yield ~58% |

This method avoids hazardous cyanide reagents and complicated multi-step manipulations, offering a safer and more efficient route.

- The bromination in concentrated sulfuric acid is a critical step that must be carefully controlled in temperature and time to optimize yield and purity.

- The Grignard reagent step enables efficient halogen-metal exchange, facilitating carboxylation with CO2 to introduce the carboxylic acid group.

- Avoidance of Sandmeyer cyanation reactions reduces hazardous waste and improves reproducibility.

- The sulfuric acid-mediated conversion of trifluoromethyl precursors offers a direct route but requires handling of corrosive reagents at elevated temperatures.

- Purification typically involves acid-base extraction and crystallization to isolate the pure acid product.

The preparation of 2,4-dichloro-3-fluorobenzoic acid is best achieved through bromination of 2,6-dichloro-3-fluorobenzonitrile followed by Grignard-mediated carboxylation, offering a balance of high yield, operational simplicity, and safety. Alternative methods such as direct sulfuric acid conversion of trifluoromethyl precursors provide viable routes but with different operational considerations. The choice of method depends on scale, available reagents, and safety requirements.

化学反应分析

Types of Reactions

2,4-Dichloro-3-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and Lewis acids.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different carboxylic acid derivatives .

科学研究应用

2,4-Dichloro-3-fluorobenzoic acid has several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including fluoroquinolone antibiotics.

Agrochemicals: The compound is used in the development of herbicides and pesticides.

Material Science: It is utilized in the synthesis of advanced materials with specific properties for industrial applications.

作用机制

The mechanism of action of 2,4-Dichloro-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it acts as a precursor to active compounds that inhibit bacterial enzymes, thereby exerting antibacterial effects. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

- Structure : Cl (position 3), F (positions 2,4), -OH (position 5).

- Key Differences : The additional hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the hydroxyl group reduces thermal stability compared to 2,4-dichloro-3-fluorobenzoic acid.

- Synthesis : Achieved via nitration, esterification, and hydrolysis with a 70% overall yield, highlighting efficient multi-step pathways for hydroxylated analogs .

(b) 2,3-Dichloro-4-fluorobenzoic Acid

- Structure : Cl (positions 2,3), F (position 4).

- The lack of a meta-fluorine reduces electron withdrawal compared to this compound, resulting in a slightly higher pKa (~2.3–2.8) .

(c) 4-Chloro-2,5-difluorobenzoic Acid

Physicochemical Properties

Notes:

Reactivity in Functionalization Reactions

- Esterification: this compound reacts efficiently with methanol/H₂SO₄ (95% yield), while hydroxylated analogs require protective groups to avoid side reactions .

- Diazotization : The absence of hydroxyl groups in this compound simplifies diazotization, unlike 3-chloro-4-fluoro-2-hydroxybenzoic acid, which requires careful pH control .

生物活性

Overview

2,4-Dichloro-3-fluorobenzoic acid (C₇H₃Cl₂FO₂) is an aromatic compound notable for its unique substitution pattern, which includes two chlorine atoms at the 2nd and 4th positions and one fluorine atom at the 3rd position of the benzene ring. This structural configuration significantly influences its chemical properties and biological activities, making it a compound of interest in various fields, particularly in pharmacology and agriculture.

- Molecular Formula : C₇H₃Cl₂FO₂

- Molecular Weight : Approximately 209.00 g/mol

- Structure : The compound features a benzoic acid backbone with halogen substituents that enhance its reactivity.

Target of Action

This compound serves as a key intermediate in the synthesis of several biologically active compounds, including the antibiotic finafloxacin hydrochloride. Its role in these synthetic pathways underscores its importance in medicinal chemistry.

Mode of Action

The compound interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to affect enzymes involved in the synthesis of quinolone derivatives, which have significant antibacterial properties.

Biochemical Pathways

This compound participates in multiple biochemical pathways, including metabolic processes where it interacts with specific enzymes and cofactors. Its role as an intermediate facilitates the biotransformation into more complex molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacteria and fungi. Its derivatives have been tested for effectiveness against various microbial strains, demonstrating potential as a therapeutic agent.

Herbicidal Activity

The compound has also shown herbicidal properties, making it useful in agricultural applications. Its ability to inhibit plant growth pathways suggests that it can be employed as an effective herbicide.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that certain concentrations inhibited bacterial growth significantly, suggesting its potential as an antibacterial agent.

- Herbicidal Application : In agricultural trials, formulations containing this compound were tested for their ability to control weed populations. The results demonstrated effective weed suppression without adversely affecting crop yields, highlighting its dual role in pest management.

Dosage Effects in Animal Models

In animal studies, varying dosages of this compound revealed that lower doses exhibited minimal toxicity while still allowing researchers to explore its therapeutic potential. Higher doses resulted in observable physiological changes, necessitating further investigation into safe application levels.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2,3-Dichloro-4-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 0.87 |

| 2,4-Dichloro-5-fluorobenzoic acid | C₇H₃Cl₂FO₂ | 0.87 |

| 2-Chloro-3,4-difluorobenzoic acid | C₇H₃Cl₂F₂O₂ | 0.90 |

| 2-Amino-4-fluoro-5-methylbenzoic acid | C₈H₈ClFNO₂ | 0.88 |

The distinct substitution pattern of this compound imparts unique reactivity and biological activities compared to these related compounds.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-Dichloro-3-fluorobenzoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis of halogenated benzoic acids typically involves electrophilic aromatic substitution or coupling reactions. For example, 4,5-Dichloro-2-fluorobenzoic acid is synthesized via sequential halogenation using chlorinating (e.g., Cl₂/FeCl₃) and fluorinating agents (e.g., KF or Selectfluor®) under controlled temperatures (60–120°C) . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry to enhance regioselectivity. For multi-step syntheses, intermediates should be characterized via NMR and LC-MS to confirm structural integrity .

Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity.

- NMR : ¹H/¹³C NMR and ¹⁹F NMR confirm substitution patterns (e.g., distinguishing 2,4-dichloro from 3-fluoro positions) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., molecular ion [M-H]⁻ at m/z 207.95) .

Q. How do substituent positions (chloro, fluoro) influence the compound’s reactivity in downstream reactions?

- Methodology : The electron-withdrawing effects of Cl and F substituents increase the acidity of the carboxylic group (pKa ~2.5–3.0), facilitating deprotonation in coupling reactions. Ortho-substituents sterically hinder nucleophilic attacks, requiring tailored catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings) . Comparative studies with analogs like 2,4-Dichloro-5-fluorobenzoic acid reveal that para-fluoro groups enhance electrophilicity in amidation reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-halogenation reactions be systematically addressed?

- Methodology :

- Stepwise Halogenation : Introduce less reactive substituents first (e.g., F before Cl) to minimize over-halogenation.

- Computational Modeling : DFT calculations predict activation barriers for electrophilic substitution at specific ring positions, guiding reagent selection (e.g., using N-chlorosuccinimide vs. Cl₂) .

- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reaction kinetics dynamically .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodology :

- Comparative Databases : Cross-reference spectral libraries (e.g., PubChem, EPA DSSTox) to identify discrepancies in reported shifts (e.g., ¹⁹F NMR δ = -110 to -115 ppm for ortho-fluoro groups) .

- X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by determining crystal structures .

Q. How can this compound be integrated into bioconjugates for targeted drug delivery systems?

- Methodology :

- Linker Design : Attach the carboxylic acid group to nanoparticles or peptides via EDC/NHS coupling. For example, bioconjugates of 4,5-Dichloro-2-fluorobenzoic acid show tumor-selective uptake in vitro .

- In Vivo Validation : Use fluorescence tagging (e.g., Cy5.5) to track biodistribution in murine models, with HPLC-MS quantifying plasma stability .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。